

# Application Note: Determination of Nickel (II) Concentration Using UV-Vis Spectroscopy

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## Compound of Interest

Compound Name: Nickel (II) ion

Cat. No.: B1199968

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Nickel (II) is a transition metal of significant industrial and biological importance. It is a common component in alloys, batteries, and various industrial processes.<sup>[1]</sup> However, nickel can also be a contaminant and potential allergen, making its accurate quantification crucial in environmental monitoring, industrial quality control, and pharmaceutical analysis.<sup>[1]</sup> UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for determining Ni(II) concentration.<sup>[2]</sup> This technique relies on the formation of a colored complex between Ni(II) and a specific chromogenic reagent, where the absorbance of the complex is directly proportional to the Ni(II) concentration, following the Beer-Lambert law.

This application note provides a detailed protocol for the determination of Ni(II) concentration using UV-Vis spectroscopy with various complexing agents.

## Principle

The determination of Ni(II) concentration by UV-Vis spectrophotometry involves the reaction of Ni(II) ions with a chromogenic ligand to form a stable, colored complex. The intensity of the color, which is measured as absorbance at a specific wavelength ( $\lambda_{\text{max}}$ ), is proportional to the concentration of the Ni(II) complex in the solution. By creating a calibration curve using standard solutions of known Ni(II) concentrations, the concentration of an unknown sample can be determined.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for several common methods used for the spectrophotometric determination of Ni(II).

Complexing Agent	$\lambda_{\text{max}}$ (nm)	pH	Molar Absorptivity ( $\epsilon$ ) (L mol <sup>-1</sup> cm <sup>-1</sup> )	Linear Range	Notes
Dopa-semiquinone	590	7.5	$9.3 \times 10^3$ <sup>[3][4]</sup>	$3.33 \times 10^{-5}$ - $1.78 \times 10^{-4}$ mol L <sup>-1</sup> <sup>[3][4]</sup>	Mn(II) is a major interferent. <sup>[3]</sup> <sup>[4]</sup>
3,5-dimethoxy-4-hydroxybenzaldehyde isonicotinoyl hydrazone (DMHBIH)	386	9.0	$1.82 \times 10^4$ <sup>[2]</sup>	0.234 - 2.94 μg/mL <sup>[2]</sup>	Forms a bright yellow water-soluble complex. <sup>[2]</sup>
Nicotinohydroxamic acid (NHA) in Triton X-100	530	9.0	$1.37 \times 10^4$	0.43 - 8.56 μg/mL	Micellar media enhances spectral intensity.
Dimethylglyoxime	445	Ammoniacal	Not specified	Not specified	A well-established method, analogous to ISO 4939:2016. <sup>[1]</sup>
N, N'-bis(4-methoxysalicylidene)ethylenediamine	396	Not specified	$6.54 \times 10^3$ <sup>[5]</sup>	0.25 - 1.50 mg L <sup>-1</sup> <sup>[5]</sup>	Suitable for determination in edible oils. <sup>[5]</sup>
2-Acetylpyridin	375	6.0	$1.6 \times 10^4$ <sup>[6]</sup>	0.47 - 4.70 μg/mL <sup>[6]</sup>	A direct spectrophoto

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## Experimental Protocols

Below are detailed methodologies for two of the cited experiments.

### Protocol 1: Determination of Ni(II) using Dopa-semiquinone

This method is based on the complex formation between Ni(II) and dopa-semiquinone.[\[3\]](#)[\[4\]](#)[\[7\]](#)

#### 1. Reagents and Materials

- Standard Ni(II) stock solution (e.g., 1000 mg/L)
- Dopamine
- Sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Phosphate buffer ( $\text{KH}_2\text{PO}_4/\text{NaOH}$ )
- Deionized water
- UV-Vis Spectrophotometer
- pH meter
- Volumetric flasks and pipettes

#### 2. Preparation of Solutions

- Chromogenic Reagent (Dopa-semiquinone): A solution of dopamine and sodium thiosulfate is prepared in deionized water. The solution is oxidized by bubbling oxygen through it for a specific period (e.g., 72 hours) to form the dopa-semiquinone reagent.[\[8\]](#)

- Standard Ni(II) Solutions: Prepare a series of standard Ni(II) solutions by diluting the stock solution with deionized water to cover the linear range (e.g.,  $3.33 \times 10^{-5}$  to  $1.78 \times 10^{-4}$  mol L<sup>-1</sup>).<sup>[3][4]</sup>
- Buffer Solution: Prepare a phosphate buffer solution and adjust the pH to 7.5.<sup>[3][4]</sup>

### 3. Experimental Procedure

- Pipette a known volume of the standard or sample solution containing Ni(II) into a volumetric flask.
- Add a specific volume of the chromogenic reagent solution.<sup>[7]</sup>
- Add the pH 7.5 buffer solution and dilute to the mark with deionized water.<sup>[7]</sup>
- Allow the reaction to proceed for the optimal time (e.g., 45 minutes) at a controlled temperature (e.g., 25 °C).<sup>[3][4][7]</sup>
- Measure the absorbance of the solution at 590 nm against a reagent blank.<sup>[3][4][7]</sup>
- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of Ni(II) in the unknown sample from the calibration curve.

## Protocol 2: Determination of Ni(II) using 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone (DMHBIH)

This method utilizes the reaction between Ni(II) and DMHBIH to form a yellow-colored complex.  
<sup>[2]</sup>

### 1. Reagents and Materials

- Standard Ni(II) stock solution (e.g., 1000 mg/L)

- 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone (DMHBIH) reagent solution (e.g.,  $1\times 10^{-2}$  M in a suitable solvent)
- Buffer solution (pH 9.0)
- Deionized water
- UV-Vis Spectrophotometer
- pH meter
- Volumetric flasks and pipettes

## 2. Preparation of Solutions

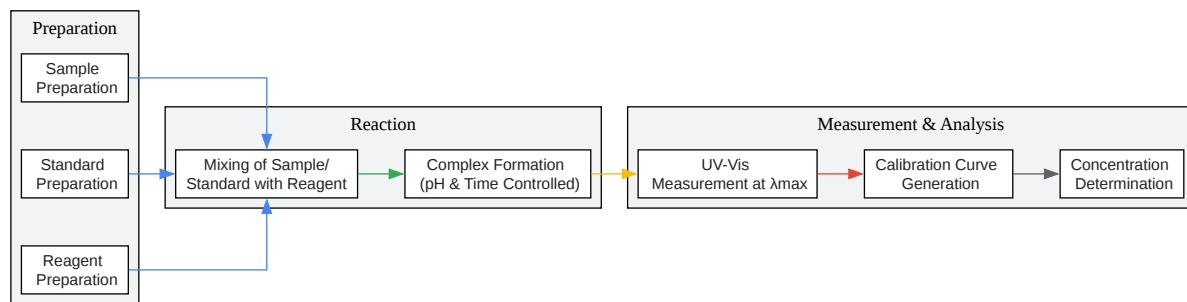
- DMHBIH Reagent Solution: Dissolve an appropriate amount of DMHBIH in a suitable solvent to prepare a  $1\times 10^{-2}$  M solution.
- Standard Ni(II) Solutions: Prepare a series of standard Ni(II) solutions by appropriate dilution of the stock solution to fall within the range of 0.414 to 10.36  $\mu\text{g/mL}$ .[\[2\]](#)
- Buffer Solution: Prepare a buffer solution and adjust the pH to 9.0.[\[2\]](#)

## 3. Experimental Procedure

- In a 10 mL volumetric flask, add an aliquot of the standard or sample solution containing Ni(II).[\[2\]](#)
- Add 3 mL of the pH 9.0 buffer solution.[\[2\]](#)
- Add 0.5 mL of the  $1\times 10^{-2}$  M DMHBIH reagent solution.[\[2\]](#)
- Dilute the solution to the 10 mL mark with distilled water and mix well.[\[2\]](#)
- Measure the absorbance of the resulting bright yellow solution at 386 nm against a reagent blank prepared in the same manner but without the Ni(II) solution.[\[2\]](#)

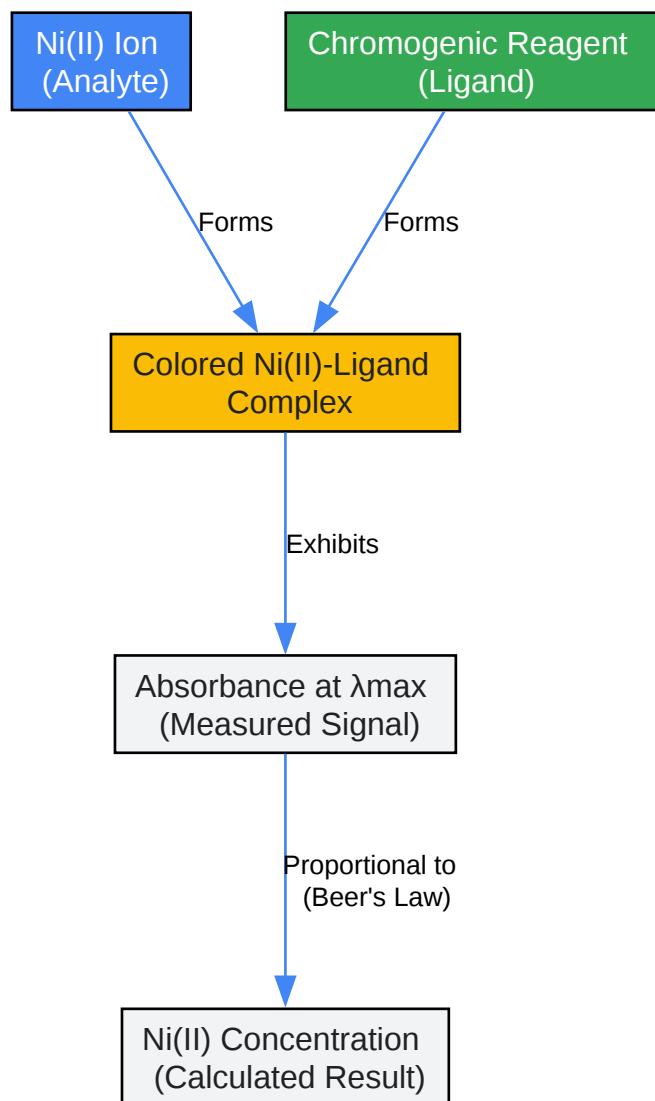
- Construct a calibration curve by plotting absorbance versus the concentration of the Ni(II) standards.
- Use the calibration curve to determine the concentration of Ni(II) in the unknown sample.

## Visualizations



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Caption: Experimental workflow for Ni(II) determination.



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Caption: Principle of spectrophotometric Ni(II) analysis.

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